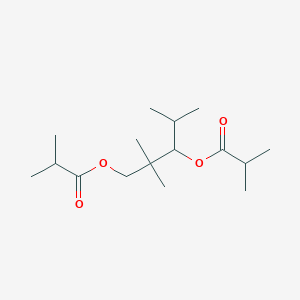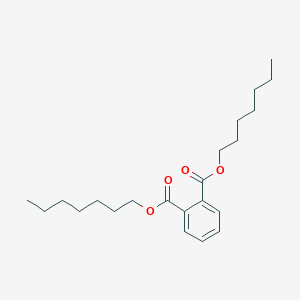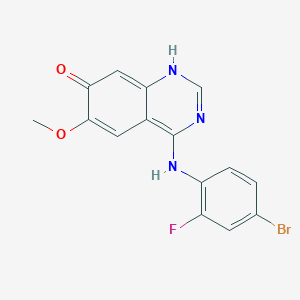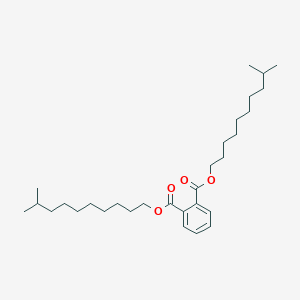
2-Bromo-4,5-dimethoxybenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4,5-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,5-dimethoxyphenyl)methanol typically involves the bromination of 4,5-dimethoxybenzyl alcohol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetone under reflux conditions . The reaction proceeds with high selectivity and yield, making it a preferred method for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for (2-Bromo-4,5-dimethoxyphenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4,5-dimethoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-Bromo-4,5-dimethoxybenzaldehyde or 2-Bromo-4,5-dimethoxybenzoic acid.
Reduction: 4,5-Dimethoxyphenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-4,5-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the development of new materials and as a building block in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (2-Bromo-4,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are involved in neurological and metabolic processes . The inhibition of these enzymes can lead to therapeutic effects in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxyphenethylamine: Similar structure but with an ethylamine group instead of a hydroxymethyl group.
2-Bromo-4,5-dimethoxybenzyl alcohol: Similar structure but without the bromine atom.
2-Bromo-4,5-dimethoxyphenylacetic acid: Similar structure but with an acetic acid group instead of a hydroxymethyl group.
Uniqueness
(2-Bromo-4,5-dimethoxyphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
(2-bromo-4,5-dimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZSRNYOXRHPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347198 |
Source


|
| Record name | (2-Bromo-4,5-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54370-00-2 |
Source


|
| Record name | (2-Bromo-4,5-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 2-Bromo-4,5-dimethoxybenzyl alcohol used in organic synthesis?
A: this compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules like alkaloids. One example is its use in the synthesis of (±)-Lycoramine and (±)-Maritidine, Amaryllidaceae alkaloids. The compound is first converted to an organoiron electrophile, which then undergoes a series of reactions to form the core structure of the target alkaloids [].
Q2: Can this compound be further modified for specific applications?
A: Yes, the bromine atom and the hydroxyl group present in this compound offer opportunities for further chemical modification. For instance, the bromine atom can be substituted with various aryl groups through alkylation reactions, as demonstrated in the synthesis of novel diaryl methanes []. Subsequently, these diaryl methanes can be converted into bromophenol derivatives, compounds with potential inhibitory effects on enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) [].
Q3: Are there any known enzymatic reactions involving this compound as a substrate?
A: While not directly involved as a substrate, a study demonstrated that Manganese peroxidase (MnP) from Phanerochaete chrysosporium could brominate veratryl (3,4-dimethoxybenzyl) alcohol to produce this compound []. This finding suggests potential enzymatic pathways for the synthesis or modification of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)






